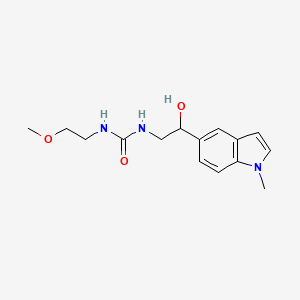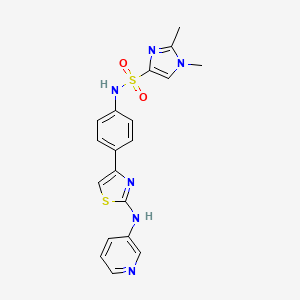
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with a molecular formula of C13H21NO5. This compound belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. Piperidines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable diester precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is utilized in the development of new materials and chemicals with specific properties.
Mécanisme D'action
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate is structurally similar to other piperidine derivatives, such as 1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate and cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. These compounds share the piperidine ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate
cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-7-20-12(18)10-8-16(9-15(5,6)11(10)17)13(19)21-14(2,3)4/h10H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNRPKOUZYYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)


![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)


